Product packaging for Benzyl(dimethyl)phosphane(Cat. No.:CAS No. 13954-37-5)

Benzyl(dimethyl)phosphane

Cat. No.: B1652171
CAS No.: 13954-37-5
M. Wt: 152.17 g/mol
InChI Key: WTHDANPEBBZWQC-UHFFFAOYSA-N
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Description

Benzyl(dimethyl)phosphane (CAS 13954-37-5) is an organophosphorus compound with the molecular formula C9H13P and an average mass of 152.177 g/mol . Compounds featuring carbon-phosphorus (C-P) bonds, such as phosphanes and phosphonates, are attractive synthetic targets in modern research . They serve as key intermediates and isosteric analogs of phosphate esters, making them highly valuable for modulating biological processes, developing phosphonopeptides, and creating prodrugs . In synthetic chemistry, organophosphorus compounds are fundamental in classic reactions like the Wadsworth-Emmons reaction and are central to the development of novel peptide coupling reagents . The search for more versatile and cost-effective coupling reagents is a significant driver of research in this field . This compound, with its specific structure, represents a building block for researchers exploring these and other advanced applications in medicinal and green chemistry. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13P B1652171 Benzyl(dimethyl)phosphane CAS No. 13954-37-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13954-37-5

Molecular Formula

C9H13P

Molecular Weight

152.17 g/mol

IUPAC Name

benzyl(dimethyl)phosphane

InChI

InChI=1S/C9H13P/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3

InChI Key

WTHDANPEBBZWQC-UHFFFAOYSA-N

SMILES

CP(C)CC1=CC=CC=C1

Canonical SMILES

CP(C)CC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Benzyl Dimethyl Phosphane

Established Synthetic Pathways for Tertiary Phosphanes

The most conventional and widely utilized methods for synthesizing tertiary phosphines rely on the reaction between phosphorus halides and organometallic reagents. rsc.org This approach remains a primary route due to its versatility and effectiveness.

The synthesis of tertiary phosphines, including Benzyl(dimethyl)phosphane, is frequently accomplished by reacting a di-substituted chlorophosphine with an organometallic nucleophile. nih.gov In this case, the synthesis would involve the reaction of chlorodimethylphosphane (Me₂PCl) with a benzyl (B1604629) organometallic reagent. The core of this reaction is a nucleophilic substitution at the phosphorus center, where the benzyl group's carbanionic carbon attacks the electrophilic phosphorus atom, displacing the chloride ion.

The two most common classes of organometallic reagents for this purpose are Grignard reagents (organomagnesium halides) and organolithium compounds. rsc.orggoogle.com Both are powerful nucleophiles capable of efficiently forming the required P-C bond. wikipedia.orglibretexts.org The general transformation can be represented as:

Me₂PCl + C₆H₅CH₂MgCl → (C₆H₅CH₂)PMe₂ + MgCl₂

Me₂PCl + C₆H₅CH₂Li → (C₆H₅CH₂)PMe₂ + LiCl

This synthetic approach is a foundational technique in organophosphorus chemistry. nih.gov

The success of the classical synthesis hinges on the careful selection of precursors and the optimization of reaction conditions to maximize yield and minimize side reactions.

Reactant Precursors:

Phosphorus Electrophile: Chlorodimethylphosphane (Me₂PCl) is the direct precursor, providing the dimethylphosphino group.

Organometallic Nucleophile: Benzylmagnesium chloride or bromide (a Grignard reagent) or benzyllithium (B8763671) are the typical choices for introducing the benzyl group. rsc.orgnih.gov Organolithium compounds are often considered the most common reagents for phosphine (B1218219) synthesis. rsc.org

Optimized Reaction Conditions: Due to the high reactivity of organometallic reagents, these reactions must be conducted under stringent conditions. libretexts.orgsigmaaldrich.com They are powerful bases and will react readily with any acidic protons, including water. libretexts.org Therefore, anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are essential. Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are standard, as they stabilize the Grignard reagent. nih.govlibretexts.org Reactions are typically initiated at low temperatures (e.g., -10 °C to 0 °C) to control the exothermic nature of the reaction before being allowed to warm to room temperature to ensure completion. nih.gov

Table 1: Typical Reactants and Conditions for Classical Synthesis
ParameterDescriptionRationaleReference
Phosphorus PrecursorChlorodimethylphosphane (Me₂PCl)Provides the P(Me)₂ moiety. rsc.org
Benzyl PrecursorBenzylmagnesium chloride or BenzyllithiumActs as a nucleophile to deliver the benzyl group. nih.govgoogle.com
SolventAnhydrous Tetrahydrofuran (THF) or Diethyl EtherSolubilizes reactants and stabilizes the organometallic reagent. Must be anhydrous to prevent quenching. nih.govlibretexts.org
AtmosphereInert (Nitrogen or Argon)Prevents reaction of the highly reactive organometallic reagents and the phosphine product with oxygen or moisture. nih.govsigmaaldrich.com
TemperatureInitial cooling (-10 °C to 0 °C), then warming to room temperatureControls the initial exothermic reaction and ensures the reaction proceeds to completion. nih.gov

Advanced and Sustainable Synthetic Strategies

While classical methods are effective, modern chemistry increasingly focuses on developing syntheses that are more environmentally benign, safer, and suitable for large-scale production.

The twelve principles of green chemistry provide a framework for evaluating and improving synthetic routes. bdmaee.netyale.edu The classical synthesis of phosphines, while effective, has several drawbacks from a green chemistry perspective. It generates a stoichiometric amount of inorganic salt waste (MgCl₂ or LiCl), thus having low atom economy. yale.edu The use of volatile and flammable solvents like diethyl ether also poses safety and environmental risks. bdmaee.net

To address these issues, alternative strategies are being explored:

Catalysis: Using catalytic reagents is superior to stoichiometric ones. yale.edu Catalytic methods for C-P bond formation, such as the hydrophosphination of alkenes, offer a more atom-economical route. conicet.gov.ar

Safer Solvents: Minimizing or replacing hazardous solvents is a key principle. bdmaee.net Research into using less volatile or recyclable solvents is ongoing in many areas of organic synthesis. frontiersin.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. yale.edu While organometallic reactions are often self-sustaining after initiation, exploring catalytic cycles that operate under milder conditions is a goal.

Use of Safer Precursors: A significant advancement involves using air-stable phosphine oxides as immediate precursors to the desired phosphine. acs.orgresearchgate.net This strategy confines the handling of air-sensitive compounds to the final step of the synthesis.

Table 2: Green Chemistry Evaluation of the Grignard Synthesis
Green Chemistry PrincipleAssessment of the Grignard/Organolithium MethodReference
1. PreventionGenerates stoichiometric salt waste (e.g., MgCl₂). yale.edu
2. Atom EconomyPoor, as the mass of the magnesium or lithium halide byproduct is not incorporated into the final product. yale.edu
3. Less Hazardous Chemical SynthesesUses highly reactive and pyrophoric organometallic reagents. wikipedia.org
5. Safer Solvents and AuxiliariesRequires volatile and flammable anhydrous solvents like diethyl ether. bdmaee.net
9. CatalysisThe reaction is stoichiometric, not catalytic. yale.edu

For a synthetic method to be scalable, it must be high-yielding, use economical and stable precursors, and avoid difficult purification procedures like chromatography. rsc.org A universally applicable and scalable methodology for producing tertiary phosphines involves the reduction of their corresponding tertiary phosphine oxides. acs.orgresearchgate.net

In this approach, Benzyl(dimethyl)phosphine oxide would be synthesized first. Phosphine oxides are generally air-stable, crystalline solids that are easier to handle and purify than their phosphine counterparts. rsc.org The final step is the reduction of the P=O bond. While traditional reducing agents like LiAlH₄ can be used, more selective and efficient reagents such as aluminum hydride (AlH₃) have been shown to be superior, providing excellent yields and purity without requiring further purification steps. acs.orgresearchgate.net

This two-step process (oxidation or direct synthesis of the phosphine oxide, followed by reduction) is often more amenable to large-scale synthesis because it minimizes the time spent handling air-sensitive compounds. researchgate.net

Table 3: Comparison of Synthetic Routes for Scalability
FactorClassical Grignard/Organolithium RoutePhosphine Oxide Reduction RouteReference
Precursor StabilityHighly reactive, air- and moisture-sensitive organometallics.Air-stable, often crystalline phosphine oxide precursors. acs.orgresearchgate.net
Handling SafetyRequires stringent air-free techniques throughout.Air-free techniques are only required for the final reduction step. researchgate.net
PurificationCan be difficult; product is air-sensitive.Phosphine oxide intermediate is easily purified; final reduction often gives a very pure product. acs.orgrsc.org
Overall Yield & EfficiencyGenerally good, but can be variable.Reproducible with excellent yields and high purity. acs.orgresearchgate.net

Characterization of Synthetic Intermediates and Reaction Byproducts

The synthesis of this compound requires careful monitoring to identify intermediates and characterize any byproducts that may form.

Synthetic Intermediates:

Organometallic Adducts: The Grignard or organolithium reagents themselves can be considered key reactive intermediates.

Phosphine-Borane Complexes: To facilitate handling and purification, phosphines are sometimes intentionally converted to their phosphine-borane adducts (e.g., (C₆H₅CH₂)P(Me₂)·BH₃). These complexes are stable intermediates that protect the phosphine from oxidation. nih.gov The borane (B79455) group can later be removed to yield the free phosphine. nih.gov

Reaction Byproducts:

Inorganic Salts: The primary byproduct of the classical synthesis is the inorganic magnesium or lithium halide salt, which is typically removed during aqueous workup. google.com

Benzyl(dimethyl)phosphine oxide: The most common organic byproduct is the corresponding phosphine oxide, formed by the oxidation of the phosphine product upon unintentional exposure to air. nih.gov In some synthetic strategies, this oxide is the intended penultimate product. nih.gov

Side-Reaction Products: If the reaction temperature is not well-controlled or if reactive impurities are present, other byproducts from Wurtz-type coupling (for organolithiums) or other side reactions could potentially form.

The characterization of these species relies on a suite of modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful. ³¹P NMR is used to directly observe the phosphorus-containing compounds, with free phosphines and their corresponding oxides appearing at distinct chemical shifts. ¹H and ¹³C NMR provide structural information about the organic groups attached to the phosphorus atom. nih.gov Mass spectrometry is used to confirm the molecular weight of the products and byproducts. nih.gov

Table 4: Characterization of Potential Species in the Synthesis
Compound TypeExamplePrimary Characterization Technique(s)Reference
ProductThis compound³¹P NMR, ¹H NMR, ¹³C NMR, Mass Spectrometry nih.gov
Stable IntermediateThis compound-borane³¹P NMR (shows coupling to boron), ¹¹B NMR, ¹H NMR nih.gov
Oxidation ByproductBenzyl(dimethyl)phosphine oxide³¹P NMR (distinct shift from phosphine), IR (strong P=O stretch), Mass Spectrometry nih.govnih.gov
Inorganic ByproductMagnesium Chloride (MgCl₂)Removed during aqueous workup; not typically characterized in the organic phase. google.com

Coordination Chemistry of Benzyl Dimethyl Phosphane

Ligand Electronic and Steric Properties

The behavior of a phosphine (B1218219) ligand in a metal complex is primarily governed by its electronic and steric characteristics. These properties are often quantified using parameters such as the Tolman Electronic Parameter (TEP) and the Tolman cone angle.

Tolman Electronic Parameter (TEP) and Cone Angle Analysis

The Tolman cone angle (θ) provides a quantitative measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance around the metal center. Similar to the TEP, a precise, experimentally determined cone angle for benzyl(dimethyl)phosphane is not widely reported. However, computational methods can provide reliable estimates. By comparing with structurally similar phosphines, such as trimethylphosphine (B1194731) (θ = 118°) and tribenzylphosphine (B1585120) (θ ≈ 165°), it can be anticipated that the cone angle of this compound would fall between these values, reflecting the intermediate steric demand of a single benzyl (B1604629) group and two smaller methyl groups.

Table 1: Comparison of Tolman Parameters for Selected Phosphine Ligands

Ligand Tolman Electronic Parameter (TEP) (cm⁻¹) Tolman Cone Angle (θ) (°)
P(CH₃)₃ (Trimethylphosphine) 2064.1 118
P(CH₂Ph)₃ (Tribenzylphosphine) Not widely reported ~165
PPh₃ (Triphenylphosphine) 2068.9 145
P(CH₃)₂(CH₂Ph) (this compound) Estimated to be slightly lower than PPh₃ Estimated to be between 118° and 145°

Computational Assessment of Ligand Donor/Acceptor Character

In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) have become invaluable for assessing the electronic properties of phosphine ligands. These studies can elucidate the nature of the phosphorus lone pair, which is crucial for its σ-donor capability, and the energy and character of the P-C σ* orbitals, which are involved in π-acceptor interactions.

For this compound, DFT calculations would likely reveal a high degree of localization of the lone pair on the phosphorus atom, characteristic of a good σ-donor. The energy of the highest occupied molecular orbital (HOMO) would provide a quantitative measure of its electron-donating ability. The π-acceptor properties are generally considered to be weak for trialkylphosphines and related ligands. The σ* orbitals of the P-C(methyl) and P-C(benzyl) bonds are relatively high in energy, making them poor acceptors of electron density from the metal d-orbitals. Computational studies on analogous phosphines have confirmed this general trend.

Synthesis and Structural Elucidation of Transition Metal Complexes

This compound readily forms complexes with a wide variety of transition metals. The synthesis of these complexes typically involves the reaction of a suitable metal precursor with the phosphine ligand in an appropriate solvent.

Formation of Homoleptic and Heteroleptic Complexes

Both homoleptic and heteroleptic complexes of this compound can be synthesized. Homoleptic complexes, containing only this compound as a ligand, are formed when the metal center is coordinatively saturated by the phosphine. The stoichiometry of these complexes, [M(P(CH₃)₂(CH₂Ph))ₙ], depends on the metal's coordination number and the steric bulk of the ligand.

Heteroleptic complexes, which contain this compound along with other types of ligands (e.g., carbonyls, halides, cyclopentadienyl), are more common. These are typically prepared by reacting a metal complex containing labile ligands with this compound, leading to ligand substitution. The formation of a stable metal-phosphorus bond provides the thermodynamic driving force for the reaction.

X-ray Crystallographic Investigations of Metal-Phosphane Bonds

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of transition metal complexes. While specific crystallographic data for complexes of this compound are not extensively documented in the reviewed literature, the structural parameters of the metal-phosphane bond can be predicted based on data from complexes of similar phosphines.

The M-P bond length in a this compound complex would be influenced by both electronic and steric factors. Stronger σ-donation from the phosphine generally leads to a shorter M-P bond. Conversely, increased steric bulk on the phosphine or at the metal center can lead to an elongation of the M-P bond. The P-M-P bond angles in bis- or tris-phosphine complexes would be dictated by the steric interactions between the benzyl and methyl groups of adjacent ligands.

Table 2: Expected Structural Parameters in a Hypothetical [M(P(CH₃)₂(CH₂Ph))₂Cl₂] Complex

Parameter Expected Value/Range Influencing Factors
M-P bond length 2.20 - 2.40 Å Nature of the metal (M), its oxidation state, and steric crowding.
M-Cl bond length 2.30 - 2.50 Å Trans-influence of the phosphine ligand.
P-M-P bond angle 90 - 120° Steric repulsion between the phosphine ligands.
Cl-M-Cl bond angle 85 - 100° Coordination geometry of the complex.

Note: These are generalized expected values based on typical data for similar phosphine complexes, as specific X-ray crystallographic data for a this compound complex of this type was not found in the searched literature.

Investigation of Coordination Modes and Geometries

This compound typically acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the phosphorus atom. The flexibility of the benzyl group allows it to orient itself to minimize steric clashes with other ligands in the coordination sphere.

The coordination geometry of the resulting metal complex (e.g., square planar, tetrahedral, octahedral) is determined by the electronic configuration of the metal ion and the number and nature of the surrounding ligands. In square planar complexes, for example, the this compound ligand would occupy one of the coordination sites, influencing the properties of the ligand in the trans position. In octahedral complexes, it can occupy either axial or equatorial positions, depending on the electronic and steric requirements of the entire complex. While less common, the benzyl group itself could potentially engage in weaker interactions with the metal center under specific circumstances, leading to more complex coordination modes, though this is not the primary binding mode for this type of phosphine.

Reactivity and Stability of this compound Metal Complexes

The reactivity and stability of metal complexes containing this compound are governed by the electronic and steric properties of the phosphine ligand. This compound acts as a moderately strong σ-donor and is less sterically demanding than more common triarylphosphines like triphenylphosphine (B44618). These characteristics influence the strength of the metal-phosphorus bond and, consequently, the kinetic and thermodynamic stability of the complexes. The interplay of these factors dictates the propensity of these complexes to undergo reactions such as ligand exchange, oxidative addition, and reductive elimination.

Ligand Exchange Dynamics and Dissociation Pathways

Ligand exchange in metal complexes is a fundamental process where one ligand is replaced by another. For complexes of this compound, these reactions can proceed through different mechanistic pathways, primarily dissociative (D), associative (A), or interchange (I) mechanisms.

A dissociative pathway is characterized by an initial rate-determining step where the this compound ligand detaches from the metal center, forming a coordinatively unsaturated intermediate. This intermediate is then rapidly captured by the incoming ligand. This pathway is often favored in coordinatively saturated, sterically crowded complexes where the dissociation of a ligand relieves steric strain. libretexts.org The rate of a dissociative reaction is primarily dependent on the strength of the metal-phosphine bond and is largely independent of the nature or concentration of the incoming ligand. libretexts.orgnih.gov

An associative pathway , conversely, involves the initial formation of a bond with the incoming ligand, creating a higher-coordinate, hypervalent intermediate. This is followed by the dissociation of the leaving group, in this case, this compound. This mechanism is more common for coordinatively unsaturated complexes, such as 4-coordinate square planar d8 metal centers (e.g., Pd(II), Pt(II)). wikipedia.org

The general trend for phosphine ligand binding strength correlates with their σ-donating ability. osti.gov Ligands that are stronger σ-donors form stronger bonds and thus dissociate more slowly. The binding energy for phosphine ligands often follows the trend PBu₃ > PPh₃ > P(OPh)₃. osti.gov this compound, with its two methyl groups and one benzyl group, is expected to be a stronger σ-donor than triphenylphosphine (PPh₃), leading to a relatively strong metal-phosphorus bond and potentially slower dissociative ligand exchange rates compared to PPh₃ complexes.

The primary dissociation pathway for a metal-benzyl(dimethyl)phosphane complex often involves the cleavage of the metal-phosphorus bond to generate a vacant coordination site, which is a prerequisite for many catalytic processes. harvard.edu

Table 1: General Factors Influencing Ligand Dissociation Pathways

Factor Influence on Dissociation Rationale
Steric Crowding Favors Dissociative (D) Pathway Relief of steric strain in the transition state. libretexts.org
Metal Oxidation State Higher positive charge can slow dissociation Increased electrostatic attraction between the metal and the ligand. libretexts.org
Ligand σ-Donation Stronger σ-donors dissociate more slowly Formation of a stronger, more stable M-P bond. osti.gov

| Solvent Polarity | Polar solvents can facilitate dissociation | Stabilization of charged species that may form upon ligand dissociation. |

Reductive Elimination and Oxidative Addition Processes

Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles. Metal complexes featuring this compound can participate in these processes, where the phosphine ligand plays a crucial role in modulating the electron density and steric environment of the metal center.

Oxidative Addition is a reaction where a molecule is added to a metal center, breaking a bond within the molecule and forming two new bonds to the metal, thereby increasing the metal's oxidation state and coordination number. wikipedia.org For instance, the addition of benzyl halides (PhCH₂-X) to a low-valent metal center, such as Pt(II), often proceeds through a bimolecular Sₙ2-type mechanism. acs.orgnih.gov In this pathway, the electron-rich metal center nucleophilically attacks the carbon atom of the benzyl halide, leading to the cleavage of the C-X bond and the formation of a new metal-carbon bond. wikipedia.orgnih.gov The presence of the electron-donating this compound ligand would enhance the nucleophilicity of the metal center, thereby facilitating the oxidative addition step. The large negative entropies of activation observed in related systems are characteristic of an ordered, bimolecular transition state typical of an Sₙ2 mechanism. acs.orgescholarship.org

Reductive Elimination is the microscopic reverse of oxidative addition, where two ligands on a metal center couple to form a new molecule, reducing the metal's oxidation state and coordination number. umb.eduumb.edu This process is often the final, product-forming step in cross-coupling catalysis. A critical requirement for concerted reductive elimination is that the two ligands to be eliminated must be situated in cis positions relative to each other in the metal's coordination sphere. umb.eduumb.edu

In complexes containing this compound, the ligand can influence the rate and feasibility of reductive elimination. For example, in a Pt(IV) complex formed from the oxidative addition of benzyl bromide, a subsequent C-C bond-forming reductive elimination can occur between the newly added benzyl group and another alkyl group (e.g., methyl). nih.gov The reaction pathway may involve an initial isomerization to bring the two groups into a cis arrangement, followed by the elimination step. umb.edu In some cases, reductive elimination can be preceded by the dissociation of a ligand (like the phosphine) to create a more reactive, lower-coordinate intermediate. umb.edu

Table 2: Role of this compound in Oxidative Addition and Reductive Elimination

Process Influence of this compound Ligand
Oxidative Addition Enhances the rate by increasing the nucleophilicity of the metal center due to its strong σ-donor properties. acs.orgnih.gov

| Reductive Elimination | Can influence the rate based on its steric and electronic properties, which affect the stability of the parent complex and the ease of forming the required cis-intermediate. umb.edu |

A study on rhodium complexes demonstrated the oxidative addition of benzyl chloride to a Rh(I) center, forming a stable Rh(III) complex. acs.org Similarly, a kinetic study of the oxidative addition of benzyl bromide to Pt(II) complexes with dimethylphenylphosphine (B1211355) (a structurally similar ligand) confirmed a second-order Sₙ2 mechanism. nih.govescholarship.org

Thermal and Chemical Stability of Metal-Ligand Bonds

Thermal Stability: The thermal decomposition of phosphine-ligated metal alkyl complexes often initiates with the dissociation of a phosphine ligand to generate a coordinatively unsaturated and more reactive intermediate. harvard.edu This intermediate can then undergo further reactions like β-hydride elimination or reductive elimination. The strength of the M-P bond is a key determinant of the temperature at which decomposition begins. Given that this compound is a relatively strong σ-donor, it is expected to form robust metal complexes with moderate to high thermal stability. For example, the thermal decomposition of di-n-butylbis(triphenylphosphine)platinum(II) is strongly inhibited by the addition of free triphenylphosphine, confirming that the initial step is phosphine dissociation. harvard.edu A similar behavior would be anticipated for this compound complexes.

Chemical Stability: The M-P bond in these complexes is generally a stable covalent bond. In certain gold(I) phosphine complexes, the Au-P bond remains intact even when other functionalities on the ligand are chemically modified, such as through protonation or alkylation reactions. uu.nl This indicates a high degree of chemical stability of the metal-phosphine bond towards acids and alkylating agents. However, phosphines can be susceptible to oxidation, forming the corresponding phosphine oxide. This can be a pathway for complex decomposition, although coordination to a metal center can sometimes offer protection against oxidation compared to the free ligand.

The stability of the metal-benzyl bond itself is also a factor. Metal-benzyl complexes can exist in various coordination modes (σ-benzylic, π-benzylic, etc.), and their relative stability is influenced by the metal, the other ligands, and any counteranions present. researchgate.net The σ-benzylic linkage is the most common for this type of phosphine ligand.

Catalytic Applications of Benzyl Dimethyl Phosphane and Its Derivatives

Organocatalytic Applications

In organocatalysis, the phosphine (B1218219) acts as a nucleophilic catalyst, initiating reactions by attacking an electrophilic substrate. This forms a reactive zwitterionic intermediate, most commonly a phosphonium (B103445) enolate or dienolate, which then engages in subsequent transformations.

Nucleophilic Activation in Organic Transformations

Tertiary phosphines are effective nucleophilic catalysts that can activate electrophilic substrates, such as activated alkenes or alkynes. The general mechanism involves the nucleophilic addition of the phosphine to the electrophile to form a zwitterionic intermediate. This intermediate then acts as a Brønsted base or as a nucleophile to facilitate bond formation.

Tandem and Cascade Reactions Mediated by Benzyl(dimethyl)phosphane

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, represent a highly efficient synthetic strategy rsc.orgmdpi.com. Phosphines can mediate these complex transformations by generating reactive intermediates that undergo sequential reactions. These processes are valued for their atom economy and ability to rapidly build molecular complexity rsc.org.

The application of this compound as a mediator in such cascade reactions is not extensively reported. However, the broader class of phosphines and other organophosphorus compounds have been successfully used. For example, copper(II)-catalyzed tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites has been developed to synthesize various organophosphorus heterocycles, involving the formation of C–P and C–S bonds in one pot nih.gov. Another strategy involves a rhodium-catalyzed tandem decarbonylation and cyclization process using benzyl (B1604629) formate (B1220265) as a carbon monoxide source, demonstrating the utility of benzyl derivatives in cascade protocols sci-hub.se.

Transition Metal-Catalyzed Reactions Employing this compound Ligands

In transition metal catalysis, phosphines act as ancillary ligands, binding to the metal center and modifying its electronic and steric properties. This tuning of the metal's reactivity is crucial for optimizing catalytic activity, selectivity, and stability. The electron-donating ability of this compound can enhance the reactivity of the metal center in oxidative addition steps, while its steric bulk can promote reductive elimination.

Applications in Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental tools for C-C bond formation in organic synthesis semanticscholar.orgmit.edunih.gov. The choice of phosphine ligand is critical to the success of these reactions.

Suzuki-Miyaura Reaction: This reaction couples organoboron compounds with organic halides or triflates. Phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle. While bulky, electron-rich dialkylbiaryl phosphines are commonly cited for their high efficacy semanticscholar.orgmit.edu, simpler ligands are also used. The Suzuki-Miyaura coupling of benzyl halides with potassium aryltrifluoroborates, for instance, has been successfully achieved using palladium catalysts with various phosphine ligands, demonstrating a versatile method for synthesizing diarylmethanes nih.gov. Although specific data for this compound is limited, the general conditions for similar transformations provide context for its potential application.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Benzyl Bromide

EntryAryltrifluoroborateCatalystBaseSolvent/TempYield (%)
1Potassium phenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O, 77°C84
2Potassium 4-methylphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O, 77°C89
3Potassium 4-methoxyphenyltrifluoroboratePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O, 77°C93
4Potassium 2-naphthyltrifluoroborateePdCl₂(dppf)·CH₂Cl₂Cs₂CO₃CPME/H₂O, 90°C82

Data adapted from a study on the cross-coupling of benzyl halides with potassium aryltrifluoroborates to illustrate typical reaction conditions. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. The phosphine ligand plays a crucial role in the stability and activity of the palladium catalyst libretexts.org. While many modern Heck reactions utilize phosphine-free systems or highly specialized ligands like N-heterocyclic carbenes (NHCs) academie-sciences.frnih.gov, phosphines remain relevant. The catalytic cycle involves oxidative addition of the halide to a Pd(0) complex, which is stabilized by the phosphine ligand libretexts.org.

Sonogashira Reaction: This reaction couples terminal alkynes with aryl or vinyl halides and typically employs a palladium-phosphine complex as the catalyst and a copper(I) salt as a co-catalyst beilstein-journals.orgwikipedia.orgorganic-chemistry.org. The phosphine ligand stabilizes the Pd(0) active species. Copper-free Sonogashira protocols have also been developed, often relying on electron-rich and bulky phosphine ligands to promote the catalytic cycle libretexts.org.

Role in Hydrogenation and Hydroformylation Catalysis

Hydrogenation: In homogeneous hydrogenation, transition metal complexes, often with phosphine ligands, catalyze the addition of hydrogen across a double or triple bond. The nature of the phosphine ligand influences the activity and selectivity of the catalyst. While heterogeneous catalysts like Palladium on carbon (Pd/C) are common for hydrogenative deprotection of N-benzyl groups acs.org, homogeneous catalysts offer unique selectivity profiles.

Hydroformylation: This process, also known as the oxo process, involves the addition of a formyl group and a hydrogen atom across an alkene's double bond to form aldehydes. The reaction is typically catalyzed by rhodium or cobalt complexes bearing phosphine ligands acs.org. The electronic and steric properties of the phosphine ligand are critical in controlling the regioselectivity (linear vs. branched aldehyde) and the catalyst's stability researchgate.net. Although specific applications of this compound are not prominent, its characteristics place it within the class of ligands suitable for modifying hydroformylation catalysts.

Catalysis in Cyclic Carbonate Synthesis

The synthesis of cyclic carbonates from carbon dioxide and epoxides is a reaction of significant interest for its atom economy and use of CO2 as a C1 feedstock. Research in this area has identified several effective catalytic systems. Notably, a metal-free system employing a combination of benzyl bromide and N,N-dimethylformamide (DMF) has been shown to efficiently catalyze the conversion of epoxides to cyclic carbonates under mild, ambient pressure conditions rsc.orgresearchgate.netrsc.org. The proposed mechanism involves the electrophilic activation of the epoxide by benzyl cations generated in situ. Other effective organocatalysts include bifunctional phosphonium salts that contain a hydrogen-bonding moiety to activate the substrate nih.gov. Direct catalysis of this transformation by this compound itself is not a widely reported pathway in the scientific literature.

Polymerization Catalysis, including Polyisocyanurate Formation

The utility of tertiary phosphines as organocatalysts extends to the field of polymerization, where they have been demonstrated to effectively catalyze various polymerization reactions. This compound, as a member of the tertiary phosphine class, is implicated in these catalytic processes, particularly in the formation of polyisocyanurates.

Tertiary organic phosphines have been identified as effective catalysts for the trimerization of isocyanate compositions to produce polyisocyanurate plastics. This process is particularly valuable for creating materials with applications in coatings, films, and moldings. The catalytic action of phosphines in this context is crucial for achieving blister-free and clear plastics suitable for optical applications, which necessitates conducting the reaction under controlled conditions to prevent side reactions, such as those with moisture that can lead to carbon dioxide formation google.com.

While specific data on this compound is not extensively detailed in publicly available literature, the general mechanism of phosphine-catalyzed polymerization provides a framework for understanding its potential role. Nucleophilic phosphine catalysis is initiated by the addition of the phosphine to an electrophilic starting material, which generates a reactive zwitterionic intermediate nih.gov. In the context of polymerization, this intermediate can then react with monomers to propagate the polymer chain. For instance, tertiary phosphines are known to catalyze the ring-opening polymerization of lactides and the group transfer polymerization of acrylates.

The catalytic activity of phosphine-based systems in polymerization is influenced by the nature of the substituents on the phosphorus atom. For example, in the oligomerization and polymerization of ethylene (B1197577) catalyzed by cationic η3-benzyl nickel complexes with diphosphine ligands, the activity and the molecular weight of the resulting products are dependent on the structure of the diphosphine ligand researchgate.net. This highlights the importance of the ligand structure in determining the catalytic outcome.

The formation of polyisocyanurate (PIR) foams, which are valued for their thermal stability and flame-retardant properties, often involves the use of catalysts. While various catalysts are employed, the trimerization of isocyanates is a key step. Phosphorus-containing compounds have been incorporated into PIR foams to enhance their flame-retardant properties researchgate.nettue.nl. The catalytic process for polyisocyanurate formation is a significant area of industrial research, with patents detailing the use of tertiary organic phosphines for this purpose google.com.

Design Principles for Enhanced Catalytic Performance

The catalytic performance of this compound and its derivatives can be rationally enhanced through strategic design principles. These principles focus on modifying the ligand structure to tune its electronic and steric properties and on developing heterogeneous systems to improve catalyst stability, recyclability, and ease of separation.

Ligand Modification Strategies for Tunable Activity and Selectivity

The activity and selectivity of phosphine-based catalysts are intricately linked to the electronic and steric nature of the substituents on the phosphorus atom. For this compound, modifications can be envisioned on both the benzyl and the dimethyl moieties to fine-tune its catalytic performance.

Electronic Effects: The electronic properties of a phosphine ligand, often quantified by parameters like the Tolman Electronic Parameter (TEP), influence its nucleophilicity and its interaction with a metal center or an electrophilic monomer manchester.ac.ukrsc.org.

Modifying the Benzyl Group: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring of the benzyl group can alter the electron density on the phosphorus atom. Electron-donating groups (e.g., -OCH₃, -CH₃) would increase the nucleophilicity of the phosphine, potentially enhancing its catalytic activity in reactions initiated by nucleophilic attack. Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) would decrease the nucleophilicity.

Modifying the Alkyl Groups: Replacing the methyl groups with other alkyl groups can also modulate the electronic properties, although the effect is generally less pronounced than with aromatic substituents.

Steric Effects: The steric bulk of a phosphine ligand, often described by its cone angle, plays a critical role in determining the accessibility of the catalytic center and the selectivity of the reaction manchester.ac.uk.

Ortho-Substitution on the Benzyl Group: Introducing bulky substituents at the ortho-positions of the phenyl ring would significantly increase the steric hindrance around the phosphorus atom. This can be beneficial in controlling the selectivity of a reaction by directing the approach of the substrate.

Varying the Alkyl Groups: Increasing the size of the alkyl groups from methyl to, for instance, isopropyl or tert-butyl, would also increase the steric bulk, which can influence the stability of catalytic intermediates and the rate of catalytic turnover.

The interplay between steric and electronic effects is crucial. For instance, in nickel-catalyzed cross-coupling reactions, it has been shown that remote steric hindrance in phosphine ligands can lead to enhanced catalytic performance ucla.edunih.gov. A systematic study involving the parameterization of these properties can lead to a predictive model for ligand design ucla.edunih.gov.

The following table illustrates how modifications to this compound could theoretically alter its properties:

Modified Ligand Expected Electronic Effect Expected Steric Effect Potential Impact on Catalysis
(4-Methoxybenzyl)(dimethyl)phosphaneIncreased electron density on PMinimal changeEnhanced nucleophilicity, potentially higher activity
(4-Trifluoromethylbenzyl)(dimethyl)phosphaneDecreased electron density on PMinimal changeReduced nucleophilicity, potentially lower activity
(2,6-Dimethylbenzyl)(dimethyl)phosphaneSlight increase in electron densityIncreased steric bulkMay improve selectivity by controlling substrate approach
Benzyl(di-tert-butyl)phosphaneIncreased electron density on PSignificantly increased steric bulkMay lead to different selectivity profiles

Development of Heterogeneous Catalytic Systems

Homogeneous catalysts, while often highly active and selective, suffer from challenges in separation and recycling. The development of heterogeneous catalytic systems by immobilizing phosphane ligands on solid supports addresses these issues, offering enhanced catalyst stability and reusability beilstein-journals.orgrsc.orgnih.gov.

Several techniques can be employed to immobilize phosphine ligands like this compound onto solid supports. The choice of method depends on the nature of the support and the desired stability of the linkage beilstein-journals.orgresearchgate.net.

Covalent Bonding: This involves the formation of a strong chemical bond between the ligand and the support. The ligand is typically functionalized with a reactive group (e.g., a silane) that can react with the surface of the support (e.g., silica). This method generally leads to very stable catalysts with minimal leaching researchgate.net.

Non-covalent Interactions (Physisorption): The ligand can be adsorbed onto the support surface through weaker forces like van der Waals interactions or hydrogen bonding. This method is simpler but may result in catalyst leaching over time beilstein-journals.org.

Ionic Bonding: If the phosphine ligand possesses an ionic functionality, it can be immobilized on a support with complementary ionic groups beilstein-journals.org.

Encapsulation: The catalyst can be physically entrapped within the pores of a porous material, such as a metal-organic framework (MOF) or a porous organic polymer (POP) nih.govacs.org. This "ship-in-a-bottle" approach can effectively prevent leaching while allowing reactants and products to diffuse.

The following table summarizes common immobilization techniques and supports:

Immobilization Technique Support Material Advantages Disadvantages
Covalent BondingSilica, Alumina, PolymersHigh stability, low leachingCan be synthetically challenging
PhysisorptionActivated Carbon, ZeolitesSimple procedureProne to catalyst leaching
Ionic BondingIon-exchange resinsStrong interactionLimited to ionic ligands and supports
EncapsulationMOFs, POPs, Mesoporous SilicaPrevents leaching, tunable environmentDiffusion limitations can affect activity

Once immobilized, the performance of the supported catalyst must be thoroughly evaluated. Key performance indicators include catalytic activity, selectivity, stability, and reusability.

Catalytic Activity: This is often measured by the turnover number (TON), which is the number of moles of product formed per mole of catalyst, and the turnover frequency (TOF), which is the TON per unit time. Supported catalysts may sometimes exhibit lower activity than their homogeneous counterparts due to diffusion limitations or altered electronic/steric properties upon immobilization nih.gov.

Selectivity: The selectivity of the supported catalyst towards the desired product should be compared with the homogeneous system. The support can sometimes influence the selectivity by imposing steric constraints.

Stability and Reusability: A key advantage of heterogeneous catalysts is their potential for reuse. The stability of the catalyst is assessed by running multiple catalytic cycles and monitoring for any decrease in activity or selectivity. Leaching of the active species into the reaction medium should also be quantified, for example, by analyzing the product solution for traces of the metal or ligand.

Porous organic polymers (POPs) have emerged as excellent supports for phosphine-based catalysts due to their high surface area, tunable porosity, and excellent stability nih.gov. Palladium catalysts supported on phosphine-functionalized POPs have shown high efficiency and recyclability in Suzuki-Miyaura coupling reactions, with minimal palladium leaching nih.gov. Similarly, phosphine ligands have been heterogenized in MOFs for hydroformylation reactions, demonstrating that the performance of the homogeneous catalyst can be reproduced in a recyclable heterogeneous system acs.org. The evaluation of such supported systems often involves a combination of kinetic studies and surface characterization techniques to understand the structure-performance relationships.

Mechanistic Investigations of Benzyl Dimethyl Phosphane Mediated Reactions

Elucidation of Catalytic Cycles and Reaction Pathways

While specific, detailed catalytic cycles for many reactions using benzyl(dimethyl)phosphane are not extensively documented, its role can be understood by analogy to other tertiary phosphines in well-established reactions like phosphine-catalyzed annulations. In these reactions, the phosphine (B1218219) typically acts as a nucleophilic catalyst.

A general pathway for a phosphine-catalyzed annulation reaction, for example a [4+2] annulation, involves several key steps. Initially, the phosphine, such as this compound, performs a nucleophilic attack on an activated substrate, like an allenoate or ynone. This addition forms a zwitterionic intermediate, often a phosphonium (B103445) enolate or equivalent. This intermediate then acts as the active catalyst, reacting with the other component of the annulation, a suitable alkene or Michael acceptor. Subsequent intramolecular cyclization and catalyst elimination steps yield the final product and regenerate the phosphine catalyst, allowing it to re-enter the catalytic cycle.

For instance, in phosphine-catalyzed reactions of ynones with barbiturate-derived alkenes, two different pathways ([3+2] and [4+2] annulations) can be accessed depending on the reaction conditions, with both proceeding through an initial phosphine-ynone adduct. rsc.org Similarly, an efficient domino reaction between γ-benzyl allenoates and an ethyl acetate (B1210297) derivative is catalyzed by a phosphine, producing complex heterocyclic products in high yields. rsc.org In such a case, the γ-substituted allenoate acts as a two-carbon synthon after activation by the phosphine. rsc.org

In the context of transition metal catalysis, particularly with palladium, phosphines like this compound can serve as ligands. In the palladium-catalyzed cross-coupling of benzyl (B1604629) halides with H-phosphonates, a proposed catalytic cycle begins with the formation of a reactive Pd(0)-phosphine complex. researchgate.netresearchgate.net This complex undergoes oxidative addition with the benzyl halide to form a Pd(II) intermediate. Subsequent reaction with the H-phosphonate, typically in the presence of a base, leads to the formation of the desired benzylphosphonate and regenerates the Pd(0) catalyst. researchgate.netresearchgate.net

Kinetic Studies and Determination of Rate-Limiting Steps

Kinetic studies are essential for determining the rate law of a reaction and identifying the rate-determining step, which is the slowest step in the reaction mechanism. khanacademy.orgwikipedia.orgkhanacademy.orglibretexts.org For reactions involving phosphine catalysts or ligands, kinetics can reveal whether the initial nucleophilic attack, an intermediate formation, or the final product release is the slow step.

While specific kinetic data for this compound are scarce, studies on analogous reactions provide significant insight. For example, kinetic investigations of the Wittig-Horner reaction between substituted benzyl phosphonates and various benzaldehydes have shown that the formation of the intermediate is the rate-determining step. arkat-usa.org In these studies, the reaction rates were monitored, often by UV spectroscopy, to determine the rate constants.

The data revealed that electron-withdrawing groups on the benzaldehyde (B42025) accelerated the reaction, indicating that the nucleophilic attack of the phosphonate (B1237965) carbanion on the aldehyde carbonyl is crucial. arkat-usa.org This is supported by a positive Hammett reaction constant (ρ), which signifies that the reaction is favored by the stabilization of negative charge in the transition state. arkat-usa.org The large negative entropy of activation values calculated from these experiments provided further evidence for a highly ordered, likely cyclic, transition state or intermediate. arkat-usa.org

Table 1: Rate Constants for the Reaction of (p-ClC₆H₄CH₂)P(O)(OEt)₂ with Substituted Benzaldehydes This table is illustrative, based on data for a related benzyl phosphonate to demonstrate typical kinetic findings.

Substituent on Benzaldehyde (X)Rate Constant k (L·mol⁻¹·s⁻¹) at 25°C
p-NO₂0.152
p-Cl0.088
H0.065
p-CH₃0.041
p-OCH₃0.029
Data adapted from kinetic studies on related Wittig-Horner systems. arkat-usa.org

These findings suggest that for a reaction mediated by this compound, the rate-determining step would likely be the initial nucleophilic attack or the formation of a key intermediate, a common feature in many multistep organic reactions. youtube.com

Identification and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification is key to confirming a proposed reaction pathway. In reactions involving this compound, the most common intermediates are phosphonium salts or phosphonium ylides.

When this compound acts as a nucleophile, it attacks an electrophilic center to form a benzyl(dimethyl)phosphonium intermediate. For example, in a reaction with an alkyl halide, a stable phosphonium salt can be formed. In catalytic reactions, these intermediates are transient. In the Wittig reaction, a phosphine reacts with an alkyl halide to give a phosphonium salt, which is then deprotonated by a strong base to form a phosphonium ylide (or phosphorane). This ylide is a key reactive intermediate that reacts with a carbonyl compound to form an alkene.

Spectroscopic methods are crucial for the characterization of these intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for studying phosphorus-containing intermediates. The chemical shift of the phosphorus atom changes significantly when it goes from a phosphine (typically δ < 0 ppm) to a phosphonium species (typically δ > 20 ppm). This allows for direct observation of the formation and consumption of phosphonium intermediates during a reaction. researchgate.net

Crystallography: In some cases, reactive intermediates can be stabilized and isolated, allowing for their structure to be determined by X-ray crystallography. This provides definitive proof of their existence and geometry. nih.gov

Computational studies also play a role in characterizing intermediates, providing insights into their energies, structures, and the barriers for their formation and subsequent reactions. nih.gov

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the movement of atoms through a reaction, providing definitive evidence for proposed mechanisms. researchgate.net By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), chemists can follow the labeled atom's path and determine which bonds are broken and formed. strath.ac.uk

While specific isotopic labeling studies on this compound-mediated reactions are not widely reported, the principles can be illustrated with related systems. For example, in the study of enzymatic reactions involving benzyl alcohol, stereospecific labeling with deuterium (B1214612) (²H) and carbon-14 (B1195169) (¹⁴C) was used to probe the reaction mechanism. nih.govresearchgate.net The measurement of kinetic isotope effects (KIEs), which is the ratio of the reaction rate of the light isotopologue to the heavy one (kH/kD), can indicate whether a C-H bond is broken in the rate-determining step. A significant primary KIE (typically > 2) is strong evidence for C-H bond cleavage in the slowest step. nih.gov

In a hypothetical phosphine-catalyzed reaction, one could use a deuterated substrate to determine the mechanism. For example, if this compound were used in a reaction involving the deprotonation of a benzylic position, replacing the benzylic protons with deuterium would allow for the determination of whether this deprotonation occurs in the rate-limiting step by measuring the KIE.

This technique is invaluable for distinguishing between proposed pathways that are otherwise difficult to differentiate. nih.gov

Computational Chemistry and Theoretical Studies of Benzyl Dimethyl Phosphane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These calculations can determine orbital energies, charge distributions, and the nature of chemical bonds. For phosphine (B1218219) ligands, properties such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are indicative of their electron-donating and -accepting capabilities.

Table 1: Hypothetical Data Table of Calculated Electronic Properties for Benzyl(dimethyl)phosphane This table is illustrative of the type of data that would be generated from quantum chemical calculations. No specific literature source with these values for this compound was identified.

Property Calculated Value (Method)
HOMO Energy Value in eV (e.g., B3LYP/6-31G*)
LUMO Energy Value in eV (e.g., B3LYP/6-31G*)
HOMO-LUMO Gap Value in eV (e.g., B3LYP/6-31G*)
Dipole Moment Value in Debye (e.g., B3LYP/6-31G*)

Density Functional Theory (DFT) Studies of Ligand-Metal Interactions and Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the interaction between ligands and metal centers, providing insights into the stability, structure, and electronic properties of coordination complexes. nih.govbiointerfaceresearch.comajol.info These studies are crucial for designing catalysts, as the nature of the ligand-metal bond dictates the catalytic activity. DFT can be used to calculate ligand binding energies, analyze the σ-donation and π-backbonding components of the metal-ligand bond, and predict spectroscopic properties like NMR chemical shifts. mdpi.com

Investigations into phosphine-metal interactions are common, with DFT being employed to understand the donor-acceptor properties of various phosphine ligands in complexes with metals like nickel and palladium. researchgate.net However, specific DFT studies detailing the interaction of this compound with metal centers, including analysis of bond dissociation energies, charge transfer, and resulting complex geometries, were not found in the performed search. Research on related systems, such as alkali metal complexes of phosphine-borane-substituted benzyl (B1604629) ligands, has been conducted, but this falls outside the direct scope of this compound itself. researchgate.netacs.org

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is a vital tool for elucidating the step-by-step mechanisms of chemical reactions, mapping out the energy profiles of reaction pathways, and identifying transition states and intermediates. This is particularly valuable in catalysis, where understanding the reaction mechanism can lead to the optimization of reaction conditions and catalyst design.

For organophosphorus compounds, computational studies have been used to explore reaction mechanisms, such as the palladium-catalyzed dearomative allylic reactions of benzyl phosphates, providing insights into selectivity. researchgate.net These studies typically employ DFT to calculate the free energy changes along a proposed reaction coordinate. Despite the utility of these methods, specific computational studies modeling the reaction mechanisms and associated energy profiles for reactions directly involving this compound as a reactant or ligand could not be identified in the available literature.

Molecular Dynamics Simulations of Ligand Behavior

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes, solvent effects, and intermolecular interactions. For ligands, MD simulations can reveal their flexibility, how they approach and bind to a metal center, and their behavior in a solution environment.

While MD simulations have been performed on related small phosphine molecules like liquid trimethylphosphine (B1194731) to investigate its structural and dynamical properties nih.gov, there is no specific mention in the searched literature of molecular dynamics simulations being conducted to study the behavior of this compound. Such simulations could provide valuable information on its conformational preferences, steric profile in solution, and interactions with solvent molecules, which are all relevant to its role as a ligand.

Advanced Spectroscopic Characterization in Research Applications

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Multidimensional NMR spectroscopy is a cornerstone for the complete structural elucidation of Benzyl(dimethyl)phosphane in solution. A combination of ¹H, ¹³C, and ³¹P NMR experiments, including two-dimensional techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton, carbon, and phosphorus signals and provides insights into the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the benzyl (B1604629) and dimethylphosphino groups. The benzylic protons (P-CH₂-Ph) would likely appear as a doublet due to coupling with the ³¹P nucleus. The aromatic protons of the phenyl ring would resonate in the typical downfield region, and their splitting patterns would depend on the substitution pattern. The methyl protons (P-(CH₃)₂) would appear as a doublet in the upfield region, also due to coupling with the phosphorus nucleus.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework. The carbon atoms of the benzyl group (CH₂ and the phenyl ring) and the methyl groups will each give rise to distinct signals. The carbons directly bonded to the phosphorus atom will exhibit coupling (¹JPC), and carbons further away may show smaller, long-range couplings (ⁿJPC), which are invaluable for structural confirmation.

³¹P NMR Spectroscopy: As a phosphorus-containing compound, ³¹P NMR is a crucial technique. This compound is expected to show a single resonance in the ³¹P NMR spectrum. The chemical shift provides information about the electronic environment of the phosphorus atom. For comparison, the related compound Benzyl-methyl-phenyl-phosphine exhibits a ³¹P NMR chemical shift that can serve as a reference point for the expected range for this compound spectrabase.com.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to assign the protons within the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying the connectivity between the benzyl group and the dimethylphosphino moiety by observing correlations from the benzylic protons to the phosphorus-bound methyl carbons and the phenyl ring carbons.

Predicted NMR Data for this compound
NucleusGroupPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹HP-CH₃~1.0 - 1.5Doublet²JHP ≈ 2-5
¹HP-CH₂~2.5 - 3.5Doublet²JHP ≈ 3-7
¹HAromatic~7.0 - 7.5Multiplet-
¹³CP-CH₃~10 - 20Doublet¹JCP ≈ 15-25
¹³CP-CH₂~30 - 40Doublet¹JCP ≈ 10-20
¹³CAromatic (ipso)~135 - 145Doublet¹JCP ≈ 10-20
¹³CAromatic (ortho, meta, para)~125 - 130Singlet or DoubletⁿJCP (variable)
³¹PPVariable--

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for monitoring the progress of reactions involving this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds. Key expected absorptions include:

C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene (B1212753) groups are found just below 3000 cm⁻¹.

Aromatic C=C stretching vibrations: These occur in the 1600-1450 cm⁻¹ region.

P-C stretching vibrations: These are generally observed in the fingerprint region, typically between 800 and 600 cm⁻¹.

CH₂ and CH₃ bending vibrations: These appear in the 1470-1370 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The P-C bond, being relatively non-polar, is expected to give a strong signal in the Raman spectrum. Aromatic ring vibrations also tend to be strong in Raman spectra. This technique is particularly useful for studying reactions in aqueous media, where water's strong IR absorption can obscure important spectral regions.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies of this compound, aiding in the assignment of experimental spectra researchgate.netnih.govnih.govspectroscopyonline.com.

Predicted Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Aliphatic C-H Stretch3000 - 2850IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
CH₂/CH₃ Bend1470 - 1370IR
P-C Stretch800 - 600IR, Raman (strong)

Mass Spectrometry (MS) Techniques for Mechanistic Elucidation (e.g., ESI-MS)

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for elucidating its fragmentation pathways, which can provide valuable structural information and insights into reaction mechanisms.

Under electron ionization (EI), the molecular ion of this compound would be formed. The fragmentation of this ion is expected to be influenced by the stability of the resulting fragments. A highly relevant study on the mass spectrometry of the closely related dimethylphenyl phosphane provides a strong basis for predicting the fragmentation of this compound nih.gov. Key fragmentation pathways likely include:

Loss of a methyl radical (•CH₃): This would lead to a stable phosphonium (B103445) ion.

Cleavage of the benzyl-phosphorus bond: This could result in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91 or a dimethylphosphinyl cation. The benzyl cation is a very common and stable fragment in the mass spectra of benzyl-containing compounds.

Rearrangements: As observed for dimethylphenyl phosphane, hydrogen rearrangements are possible, leading to more complex fragmentation patterns nih.gov.

Electrospray ionization (ESI-MS) would be particularly useful for studying reaction mixtures and identifying charged intermediates or products in solution without causing extensive fragmentation.

Predicted Mass Spectrometry Fragments for this compound (M = 152.18 g/mol)
m/zProposed Fragment IonFormula
152Molecular Ion[C₉H₁₃P]⁺•
137[M - CH₃]⁺[C₈H₁₀P]⁺
91Benzyl Cation[C₇H₇]⁺
61Dimethylphosphinyl Cation[(CH₃)₂P]⁺

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State and Electronic Environment Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. For this compound, XPS can be used to analyze the electronic environment of the phosphorus atom.

The binding energy of the P 2p core level is sensitive to the chemical environment of the phosphorus atom. In this compound, the phosphorus is in a trivalent state (P(III)). The P 2p binding energy is expected to be in the range typical for phosphines. For comparison, the P 2p binding energy for triphenylphosphine (B44618) (P(C₆H₅)₃) is around 131.0 eV xpsfitting.com. The electron-donating nature of the dimethyl groups and the electron-withdrawing nature of the benzyl group will influence the precise binding energy. Oxidation of the phosphine (B1218219) to a phosphine oxide (P(V)), for example, would result in a significant shift to higher binding energy, typically by several eV. This makes XPS a powerful tool for monitoring oxidation reactions at surfaces. The binding energies of other elements, such as carbon (C 1s), can also provide information about their chemical states slideshare.netefmi-ichdvo.ru.

Predicted XPS Binding Energies for this compound
ElementCore LevelPredicted Binding Energy (eV)Chemical State
P2p~130 - 132P(III)
C1s~284 - 286Aliphatic and Aromatic

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While this compound itself is a diamagnetic molecule and therefore EPR-silent, this technique becomes highly relevant if the compound is involved in reactions that generate radical species.

For instance, if a radical is formed on the benzylic carbon or on the phosphorus atom through a chemical or photochemical process, EPR spectroscopy would be the ideal tool for its detection and characterization. The EPR spectrum would provide information about the g-factor and hyperfine coupling constants. Hyperfine coupling of the unpaired electron to the ³¹P nucleus (I = 1/2, 100% natural abundance) and nearby protons would result in a characteristic splitting pattern in the EPR spectrum. This pattern can be used to determine the distribution of the unpaired electron density within the radical, providing crucial insights into its electronic structure. Studies on substituted benzyl radicals have shown how EPR coupling constants can reveal the influence of substituents on the delocalization of the unpaired electron rsc.org.

If a radical species of this compound were to be studied, the analysis of the hyperfine coupling constants would be key to understanding its structure and reactivity scielo.orgnih.govresearchgate.net.

Predicted EPR Parameters for a Hypothetical this compound Radical
ParameterDescriptionExpected Information
g-factorCharacteristic of the radical's electronic environmentHelps in identifying the type of radical (e.g., carbon-centered vs. phosphorus-centered)
Hyperfine Coupling (a)Interaction of the unpaired electron with magnetic nuclei (¹H, ³¹P)Provides information on the spin density distribution and the identity and number of interacting nuclei

Applications in Polymer Chemistry and Advanced Materials

Role as a Catalyst or Initiator in Polymerization Processes

Efforts to identify studies where Benzyl(dimethyl)phosphane acts as a catalyst or initiator for polymerization were unsuccessful. This includes its potential application in:

Ring-Opening Polymerization (ROP) of Cyclic Monomers

No literature was found that describes the use of this compound to initiate the ROP of cyclic monomers such as lactones, lactides, or cyclic carbonates. While ROP is a common method for producing biodegradable polymers, the specific catalytic or initiating activity of this compound in this context is not reported.

Synthesis of Specific Polymer Architectures (e.g., block copolymers)

The synthesis of block copolymers often relies on controlled polymerization techniques. However, there is no available research indicating that this compound is employed as a catalyst or initiator to create these well-defined polymer structures.

Functionalization and Modification of Polymeric Materials

The modification of existing polymers to introduce new functionalities is a critical area of materials science. The search did not uncover any instances where this compound is used as a reagent for the functionalization or modification of polymeric materials.

Integration into Novel Material Systems with Specific Properties

Consequently, without evidence of its use in polymerization or functionalization, there is no information regarding the integration of this compound into novel material systems to achieve specific properties.

Lack of Specific Research Hinders Article Generation on this compound in Emerging Catalysis Fields

Following a comprehensive search of scientific literature and databases, it has been determined that there is a notable absence of specific research on the chemical compound this compound within the advanced catalytic areas requested. While the fields of sustainable, bio-inspired, photocatalytic, electrocatalytic, and multifunctional catalysis are active areas of research for organophosphorus compounds, the specific role and application of this compound in these domains are not documented in available research findings. Similarly, there is no specific information on the use of advanced in operando characterization techniques to monitor reactions catalyzed by this particular compound.

The provided outline requires detailed, research-backed content for the following emerging areas concerning this compound:

Exploration in Sustainable and Bio-Inspired Catalysis: Research in this area for phosphorus compounds tends to focus on developing environmentally benign syntheses or catalysts that mimic biological processes. Searches for this compound yielded information on related but distinct compounds, such as benzyl (B1604629) phosphonates and benzyl dimethyl phosphate, in sustainable synthetic protocols. However, no literature specifically details the exploration of this compound itself as a sustainable or bio-inspired catalyst.

Development of Photocatalytic and Electrocatalytic Systems: The application of phosphine (B1218219) ligands in photocatalysis and electrocatalysis is a growing field. These systems leverage light or electrical energy to drive chemical reactions. Despite broad searches, no studies were found that specifically incorporate this compound into such systems, either as a ligand for a metal center or as an organocatalyst. Research in this domain typically involves more complex, often chiral or multifunctional, phosphine ligands designed to influence the electronic and steric environment of the catalytic center.

Integration in Multifunctional Catalytic Systems: Multifunctional catalysts, which possess multiple active sites to facilitate cascade or cooperative reactions, are a significant area of modern catalyst design. Chiral phosphines with additional functional groups (e.g., Brønsted acids, hydrogen-bond donors) have been developed for this purpose. This compound is a relatively simple tertiary phosphine, and there is no available research detailing its integration or function within a multifunctional catalytic system.

Advanced In Operando Characterization Techniques: In operando spectroscopy allows for the real-time monitoring of a catalyst under actual working conditions, providing crucial insights into reaction mechanisms and catalyst structure-activity relationships. While techniques like in situ and operando X-ray Absorption Spectroscopy (XAS) and infrared spectroscopy are used to study catalysts, including those containing phosphine ligands, no specific studies applying these advanced methods to reactions involving this compound could be identified.

Due to the lack of specific research findings for this compound in these highly specialized and emerging fields, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline without resorting to speculation or including information on other, irrelevant compounds. The existing body of scientific literature does not currently support a detailed discussion of this compound's role in these future-oriented perspectives of catalysis.

Q & A

Q. What are the optimal synthesis and purification methods for Benzyl(dimethyl)phosphane?

this compound is typically synthesized via lithiation of aryl halides followed by reaction with chlorodimethylphosphane. Key steps include:

  • Using n-BuLi in hexane or THF at −78°C to generate the aryl lithium intermediate (e.g., from benzyl halides) .
  • Slow addition of chlorodimethylphosphane under inert atmosphere (Ar/N₂) to avoid oxidation .
  • Purification via vacuum distillation or column chromatography under oxygen-free conditions. Critical parameters: Temperature control (<−70°C for lithiation), degassed solvents, and strict exclusion of moisture.

Q. Which characterization techniques are most effective for verifying the structure of this compound and its metal complexes?

  • NMR Spectroscopy : ¹H, ³¹P, and ¹⁹F (for fluorinated derivatives) NMR are essential. For example, ³¹P NMR of dimethyl(pentafluorophenyl)phosphane shows a signal at δ −48.4 ppm .
  • X-ray Crystallography : Single-crystal analysis using programs like SHELX (e.g., SHELXL for refinement) resolves bond lengths and angles, crucial for confirming coordination geometry .
  • Elemental Analysis : CHNS analysis validates stoichiometry, especially for air-sensitive compounds .

Q. What are the common catalytic applications of this compound in asymmetric synthesis?

this compound serves as a monodentate ligand in:

  • Rhodium-catalyzed hydrogenation : Modifies electron density at the metal center, affecting enantioselectivity in prochiral olefin reduction .
  • Palladium precatalysts : Facilitates C–N cross-coupling via oxidative addition, with steric effects from the benzyl group influencing turnover . Comparative studies show electron-rich phosphanes accelerate reductive elimination but may lower substrate affinity .

Advanced Research Questions

Q. How do electronic properties of this compound derivatives influence their reactivity in transition-metal catalysis?

  • Electron-withdrawing substituents (e.g., pentafluorobenzyl) decrease electron density at phosphorus, slowing oxidative addition but stabilizing electron-deficient intermediates. This is observed in Rh-catalyzed hydrofunctionalization , where rate laws show zeroth-order dependence on phosphane concentration .
  • DFT calculations correlate ³¹P NMR chemical shifts with metal-phosphorus bond strength, aiding in predicting catalytic activity .
  • Experimental design: Compare kinetic profiles (e.g., variable-temperature NMR) of derivatives with varying substituents to map electronic effects .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for phosphane-metal complexes?

  • Multi-technique validation : Combine X-ray data (SHELX-refined) with EXAFS to confirm bond distances if crystallography yields ambiguous thermal parameters .
  • Dynamic NMR : Detect fluxional behavior in solution (e.g., ligand scrambling) that may mismatch solid-state structures .
  • Case study: For Cu(I)-phosphane aggregates , discrepancies between solution (NMR) and solid-state (X-ray) data were resolved by confirming dynamic equilibria via variable-concentration ³¹P NMR .

Q. What methodological approaches are used to study the mechanistic role of this compound in catalytic cycles?

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., H₂ activation in hydrogenation) .
  • In situ spectroscopy : Operando IR or Raman tracks intermediate formation during catalysis.
  • Computational modeling : DFT simulations (e.g., Gaussian) map transition states and validate proposed mechanisms . Example: In Rh-catalyzed hydrogenation, phosphane dissociation kinetics were quantified via stopped-flow UV-Vis, revealing a turnover-limiting oxidative addition step .

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